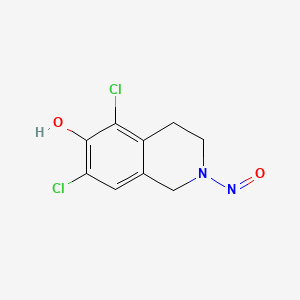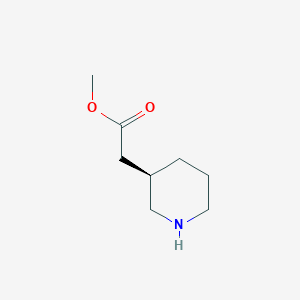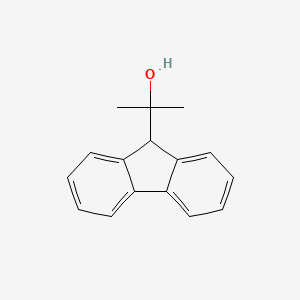![molecular formula C14H12O B13566025 2-([1,1'-Biphenyl]-2-yl)acetaldehyde](/img/structure/B13566025.png)
2-([1,1'-Biphenyl]-2-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-Biphenyl]-2-yl)acetaldehyde is an organic compound that belongs to the class of aldehydes It features a biphenyl group attached to an acetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-([1,1’-Biphenyl]-2-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 2-([1,1’-Biphenyl]-2-yl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of 2-([1,1’-Biphenyl]-2-yl)acetaldehyde may involve the catalytic oxidation of 2-([1,1’-Biphenyl]-2-yl)ethanol using metal catalysts such as palladium or platinum supported on carbon. This method allows for efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-([1,1’-Biphenyl]-2-yl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 2-([1,1’-Biphenyl]-2-yl)acetic acid.
Reduction: 2-([1,1’-Biphenyl]-2-yl)ethanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-([1,1’-Biphenyl]-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect metabolic pathways and biochemical processes within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: Similar in structure but lacks the biphenyl group.
Acetophenone: Contains a phenyl group attached to a ketone instead of an aldehyde.
Biphenyl-2-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of an acetaldehyde group.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)acetaldehyde is unique due to the presence of both a biphenyl group and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C14H12O |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
2-(2-phenylphenyl)acetaldehyde |
InChI |
InChI=1S/C14H12O/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9,11H,10H2 |
InChI-Schlüssel |
KSWFOSOJEHVUNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13565953.png)



![3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13565968.png)




![tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate](/img/structure/B13565991.png)
![2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}aceticacid](/img/structure/B13565992.png)

![2-[(5-Bromopyridin-3-yl)oxy]aceticacidhydrochloride](/img/structure/B13566022.png)
